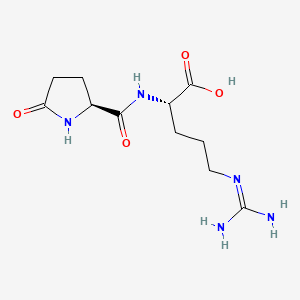
Arginylpyroglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginylpyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid. This compound is a delivery form of arginine, which is an essential amino acid involved in various physiological processes. This compound is a crystalline solid powder with a sour taste and is soluble in cold water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arginylpyroglutamate can be synthesized through solid-phase peptide synthesis and protein semi-synthesis methods. These techniques allow for site-specific modification of peptides and proteins, overcoming challenges posed by enzymatic arginylation methods . The synthesis involves the reaction of L-arginine with pyroglutamic acid under controlled conditions to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process includes the purification and crystallization of the compound to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Arginylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Arginylpyroglutamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and as a functional ingredient in dietary supplements.
Mécanisme D'action
The mechanism of action of arginylpyroglutamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying proteins through arginylation, which can alter protein function and stability . This modification can affect various cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyroglutamic Acid:
Uniqueness
Arginylpyroglutamate is unique due to its dual composition of L-arginine and pyroglutamic acid. This combination allows it to serve as a delivery form of arginine, enhancing its bioavailability and effectiveness. Additionally, the compound’s ability to modify proteins through arginylation sets it apart from other similar compounds.
Propriétés
Numéro CAS |
57093-19-3 |
|---|---|
Formule moléculaire |
C11H19N5O4 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N5O4/c12-11(13)14-5-1-2-7(10(19)20)16-9(18)6-3-4-8(17)15-6/h6-7H,1-5H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-,7-/m0/s1 |
Clé InChI |
LZXDAAFZBSZISC-BQBZGAKWSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
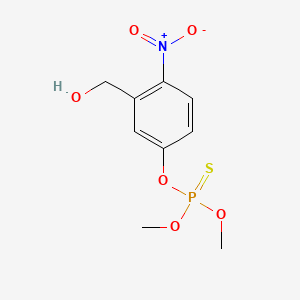
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
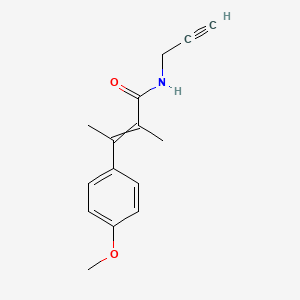
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
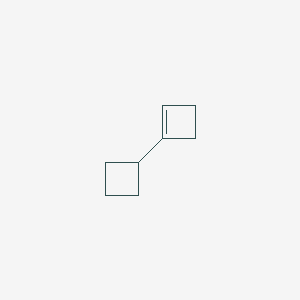
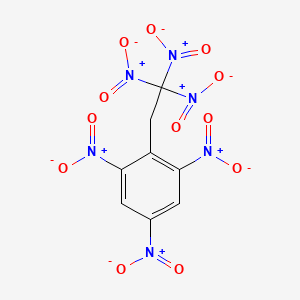
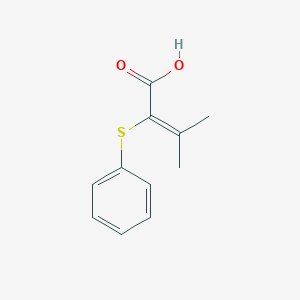

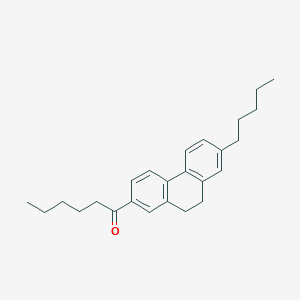

![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
